molecular formula C2HF5O2S B1345957 1,2,2,2-Tetrafluoroethanesulfonyl fluoride CAS No. 2127-74-4

1,2,2,2-Tetrafluoroethanesulfonyl fluoride

Cat. No.: B1345957
CAS No.: 2127-74-4
M. Wt: 184.09 g/mol
InChI Key: KQAPHIQIAHGITH-UHFFFAOYSA-N
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Description

1,2,2,2-Tetrafluoroethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula C2HF5O2S. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of both sulfonyl fluoride and tetrafluoroethyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

1,2,2,2-Tetrafluoroethanesulfonyl fluoride is an organic compound that is used as a reactant in organic synthesis . The primary targets of this compound are other organic compounds with which it reacts to form new products .

Mode of Action

The compound interacts with its targets through chemical reactions. The specific nature of these reactions depends on the structure and properties of the target compounds. The functional groups on this compound react with other compounds to form new products .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target compounds with which it reacts. The compound can be used as a fluorinated monomer in the manufacture of polymers , suggesting that it may play a role in the synthesis of these materials.

Result of Action

The result of the action of this compound is the formation of new organic compounds. The specific molecular and cellular effects of this action depend on the nature of the target compounds and the conditions under which the reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,2-Tetrafluoroethanesulfonyl fluoride can be synthesized through several methods. One common route involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethanesulfonic acid, which is then converted to the sulfonyl fluoride derivative using thionyl chloride or sulfuryl chloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using specialized equipment to handle the highly reactive intermediates. The process often includes steps such as distillation and purification to ensure the final product’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,2,2,2-Tetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form tetrafluoroethanesulfonic acid.

    Reduction: The compound can be reduced to form tetrafluoroethanesulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used.

    Hydrolysis: Typically carried out in aqueous solutions, often with a base like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

    Tetrafluoroethanesulfonic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

1,2,2,2-Tetrafluoroethanesulfonyl fluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethanesulfonyl chloride
  • 1,2,2,2-Tetrafluoroethanesulfonic acid
  • 1,2,2,2-Tetrafluoroethanesulfonamide

Uniqueness

1,2,2,2-Tetrafluoroethanesulfonyl fluoride is unique due to its combination of high reactivity and stability. Unlike its sulfonyl chloride counterpart, it is less prone to hydrolysis, making it more suitable for certain synthetic applications. Additionally, the presence of the tetrafluoroethyl group imparts unique electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

1,2,2,2-tetrafluoroethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5O2S/c3-1(2(4,5)6)10(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAPHIQIAHGITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880177
Record name 1,2,2,2-Tetrafluoroethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-74-4
Record name 1,2,2,2-Tetrafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2127-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,2,2-Tetrafluoroethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material, perfluoroallyl fluorosulfate (FAF), CF2 =CFCF2OSO2F, may be prepared as described in U.S. Pat. No. 4,206,138 to D. C. England. England prepared FAF by reacting hexafluoropropylene with SO3 under anhydrous conditions in the presence of a small amount of a trivalent boron compound such as trimethyl borate at 0°-100° C. A possible byproduct is hexafluoropropylene sultone, ##STR2## which is difficult to separate from FAF by distillation. The sultone in the FAF mixture can be hydrolyzed with ice water to give CF3CFHSO2F+HF+CO2 (gas). This product, CF3CFHSO2F, is also difficult to separate from FAF by distillation, but it does not react with Br2 and can be separated from the Br2 adduct of FAF by distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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